2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol
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Overview
Description
2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol typically involves the reaction of 2-methoxybenzaldehyde with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl phenyl sulfone as a difluoromethylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of 2,2-difluoro-1-(2-methoxy-phenyl)ethanone.
Reduction: Formation of 2,2-difluoro-1-(2-methoxy-phenyl)ethane.
Substitution: Formation of 2-methoxy-1-(2-methoxy-phenyl)ethanol.
Scientific Research Applications
2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This compound can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,2-Difluoro-1-(3-methoxy-phenyl)-ethanol
- 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol
- 2,2-Difluoro-1-(2-methoxyphenyl)ethanone
- 2,2-Difluoro-1-(2-methoxyphenyl)ethanamine
Comparison: Compared to its analogs, 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol exhibits unique properties due to the position of the methoxy group on the phenyl ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the ortho-methoxy group in this compound may result in steric hindrance, affecting its chemical behavior and biological activity .
Properties
Molecular Formula |
C9H10F2O2 |
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Molecular Weight |
188.17 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,8-9,12H,1H3 |
InChI Key |
GUDWGQXDFKAHHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C(F)F)O |
Origin of Product |
United States |
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